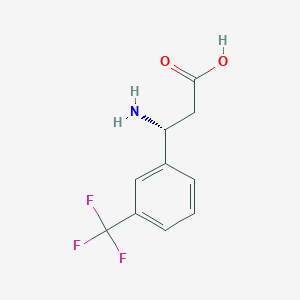

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXBASRNQXYUIP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375874 | |

| Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793663-51-1 | |

| Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a chiral center and a trifluoromethylphenyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is known to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to off-white solid at room temperature.[3] The core chemical identifiers and physical properties are summarized in the tables below.

Compound Identification

| Identifier | Value |

| IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid[4][5] |

| CAS Number | 793663-51-1[4][5] |

| Molecular Formula | C₁₀H₁₀F₃NO₂[4][5] |

| Molecular Weight | 233.19 g/mol [4][5] |

| Synonyms | (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid, (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid[4][5] |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | 210-212 °C | Data for the racemic (DL) mixture.[2] The enantiomer is expected to have a similar melting point. |

| Boiling Point | ~295 °C | Predicted value for the racemic mixture. |

| Appearance | White to off-white solid | |

| XLogP3 | -0.5 | Computed by PubChem.[5] |

Experimental Protocols

The enantioselective synthesis of β-amino acids like this compound is critical for their use in pharmaceuticals. Asymmetric hydrogenation of a prochiral enamide precursor is one of the most effective and widely used methods.[1][6][7]

Representative Asymmetric Synthesis Protocol

This protocol describes a general and highly effective method for synthesizing the target compound via rhodium-catalyzed asymmetric hydrogenation of the corresponding β-(acylamino)acrylate precursor.

Step 1: Synthesis of β-(Acetylamino)acrylate Precursor The synthesis begins with the condensation of 3-(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride to form the azlactone, which is subsequently hydrolyzed to yield the β-(acetylamino)acrylate substrate.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

-

In a glovebox, a pressure-resistant reaction vessel is charged with the β-(acetylamino)acrylate substrate (1 equivalent).

-

A rhodium precursor, such as [Rh(COD)₂]BF₄ (0.5-1 mol%), and a chiral phosphine ligand, for example, a Josiphos-type or DuPhos-type ligand (e.g., (R,R)-Me-DuPhos, 0.6-1.2 mol%), are added.[6]

-

Anhydrous, degassed solvent (e.g., methanol or ethanol) is added to dissolve the reactants.

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.

-

The atmosphere is purged with hydrogen gas, and the vessel is pressurized to the desired hydrogen pressure (e.g., 50-100 psi).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, or until substrate consumption is complete as monitored by TLC or HPLC.

Step 3: Deprotection and Isolation

-

Upon completion, the reaction vessel is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The resulting residue contains the N-acetyl protected β-amino acid. This intermediate is hydrolyzed by refluxing with an aqueous acid solution (e.g., 6M HCl) for several hours.

-

After cooling, the reaction mixture is neutralized (e.g., with NaOH or an ion-exchange resin) to precipitate the free amino acid.

-

The crude product is collected by filtration, washed with cold water, and dried under vacuum.

-

Recrystallization from a suitable solvent system (e.g., water/ethanol) yields the final product, this compound, with high enantiomeric purity.

Caption: Generalized workflow for the asymmetric synthesis of the target compound.

Biological Significance and Applications

This compound is primarily utilized as a chiral building block in medicinal chemistry. Its structural features are designed to interact with biological systems, particularly within the central nervous system (CNS).

Role in Drug Development

-

CNS-Active Compounds: The structure of β-aryl-β-amino acids is analogous to that of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS. Consequently, this compound and its derivatives are valuable for designing GABA analogs and modulators of the GABAergic system, which are crucial for treating neurological conditions such as epilepsy, anxiety, and neuropathic pain.[2][8][9]

-

Peptidomimetics: Incorporation of this unnatural β-amino acid into peptide sequences can lead to peptidomimetics with enhanced resistance to enzymatic degradation, improved cell permeability, and more stable secondary structures.

-

Structure-Activity Relationship (SAR) Studies: The trifluoromethyl group serves as a critical probe in SAR studies. It can increase lipophilicity, which may enhance blood-brain barrier penetration, and can alter electronic properties to improve binding affinity and selectivity for a specific biological target.[1][2]

Potential Signaling Pathway Interactions

While the specific biological target of this compound is not definitively established, its structural similarity to known neuromodulators suggests potential interactions with key neurotransmitter systems.

-

GABAergic System: As a β-amino acid, it is a structural analog of GABA. It may act as a ligand for GABA receptors (GABA-A, GABA-B) or as an inhibitor of GABA transporters (GATs), thereby modulating inhibitory neurotransmission.[8][9]

-

Excitatory Amino Acid Receptors: Some related fluorinated amino acid derivatives have been shown to act as agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, an important excitatory amino acid receptor.[10][11] This suggests that derivatives of the title compound could be explored for their potential to modulate glutamatergic signaling.

Caption: Logical relationships of the compound to potential CNS targets.

Conclusion

This compound is a specialized chemical entity with significant potential in the field of drug discovery. Its well-defined stereochemistry and the presence of the trifluoromethylphenyl group provide a unique scaffold for developing novel therapeutics, particularly for neurological disorders. The synthetic methodologies, primarily centered around asymmetric hydrogenation, allow for its efficient and enantiomerically pure production. Further research into its specific biological targets will undoubtedly open new avenues for its application in creating next-generation pharmaceuticals.

References

- 1. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid [myskinrecipes.com]

- 3. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01442K [pubs.rsc.org]

- 5. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]

- 7. [PDF] Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 11. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This technical guide provides an in-depth overview of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural features, particularly the trifluoromethyl group, impart unique properties that are increasingly exploited in the design of novel therapeutics.

| Property | Value |

| CAS Number | 793663-51-1[1] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol |

| IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |

| Synonyms | (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid, (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |

Synthesis and Experimental Protocols

Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (R)-β-Amino Acids

This protocol outlines a general workflow for the enantioselective synthesis of the target compound's structural class.

-

Preparation of the Precursor: The synthesis begins with the preparation of the corresponding α,β-dehydroamino acid. This can be achieved through various condensation reactions, for instance, the Erlenmeyer-Plöchl reaction between an appropriate benzaldehyde derivative (3-(trifluoromethyl)benzaldehyde) and N-acetylglycine.

-

Asymmetric Hydrogenation:

-

A solution of the dehydroamino acid precursor is prepared in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor.

-

A chiral rhodium or ruthenium-based catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand such as (R)-BINAP) is added. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

-

The reactor is purged with hydrogen gas and then pressurized to a specific level (typically 10-50 atm).

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for a specified duration (typically 12-48 hours) until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

-

Work-up and Purification:

-

Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.

-

The crude product is then subjected to a standard work-up procedure, which may involve extraction and washing to remove the catalyst and any unreacted starting materials.

-

Purification is typically achieved by recrystallization or column chromatography to yield the highly pure this compound.

-

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the desired stereochemistry and purity have been achieved.

Asymmetric Synthesis Workflow

Biological Activity and Signaling Pathways

This compound is recognized as a valuable building block in the development of novel pharmaceutical agents, particularly those targeting the central nervous system.[2] While specific biological data for this exact compound is limited in publicly accessible literature, its structural similarity to known neuromodulatory agents suggests potential interactions with neurotransmitter systems.

Potential Interaction with GABA Receptors:

The structural resemblance of β-amino acids to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, suggests that this compound may act as a GABA analogue. GABAergic signaling is crucial for regulating neuronal excitability, and its dysfunction is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

Compounds that modulate GABA receptors or GABA transporters can have significant therapeutic effects.[3][4] The trifluoromethyl group on the phenyl ring of the target compound can enhance its lipophilicity, potentially facilitating its passage across the blood-brain barrier, a critical property for centrally acting drugs.

Hypothesized Signaling Pathway Modulation:

Should this compound interact with GABA receptors (GABA-A or GABA-B), it could modulate downstream signaling cascades. For instance, activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Activation of GABA-B receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels.

Further experimental validation is required to elucidate the precise mechanism of action and the specific signaling pathways modulated by this compound.

Hypothesized GABAergic Signaling Interaction

Applications in Drug Development

The unique physicochemical properties conferred by the trifluoromethyl group make this compound an attractive scaffold for drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications in:

-

Neurological Disorders: As a potential modulator of GABAergic neurotransmission, it is a promising starting point for the development of anticonvulsants, anxiolytics, and muscle relaxants.

-

Other Therapeutic Areas: The β-amino acid motif is also found in various other biologically active compounds, and the incorporation of the trifluoromethylphenyl group could be explored for developing agents in oncology, infectious diseases, and metabolic disorders.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. Its synthesis, while requiring specialized asymmetric methods, provides access to a scaffold with desirable properties for creating novel therapeutics. Further research into its specific biological targets and mechanisms of action is warranted to fully exploit its potential in addressing unmet medical needs, particularly in the realm of neurological disorders.

References

- 1. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid [myskinrecipes.com]

- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Disclaimer: A comprehensive search of publicly available scientific literature and patent databases did not yield specific information on the mechanism of action, quantitative biological data, or detailed experimental protocols for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. The following guide is constructed based on the available chemical information and general pharmacological principles for structurally related compounds. The information regarding potential mechanisms is speculative and should be treated as such.

Introduction

This compound is a synthetic, chiral, non-proteinogenic β-amino acid.[1] Its structure is characterized by a β-amino acid backbone, a phenyl ring substituted at the meta-position with a trifluoromethyl (-CF₃) group, and a specific stereochemistry at the chiral center (R configuration). While its precise biological role is not documented, compounds in this class are of significant interest in medicinal chemistry.[2][3]

The trifluoromethyl group is a key feature, known to enhance several pharmacologically important properties of a molecule, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450s.[4]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[4]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the phenyl ring, potentially leading to stronger and more specific interactions with biological targets.[2][4]

Postulated Mechanism of Action

Given its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and other β-phenylalanine derivatives, a primary hypothetical target for this compound is the GABA receptor system.

Hypothesis: GABA Receptor Modulation The central nervous system's principal inhibitory receptors are GABAₐ receptors, which are ligand-gated chloride ion channels.[5] The binding of agonists to these receptors leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. The binding pockets of GABAₐ receptors are known to be rich in aromatic amino acid residues.[6] It is plausible that this compound acts as either an agonist or an antagonist at a GABA receptor subtype. The trifluoromethyl-substituted phenyl ring could engage in specific cation-π or other non-covalent interactions within the receptor's binding site.

Below is a hypothetical signaling pathway diagram illustrating potential GABAergic modulation.

Caption: Hypothetical modulation of a GABA-A receptor by the compound.

Quantitative Data Summary

No quantitative biological data, such as binding affinities (Kᵢ), potency (IC₅₀/EC₅₀), or efficacy, for this compound has been reported in the scientific literature. A summary table is provided below to highlight this absence of data.

| Assay Type | Target(s) | Parameter | Value | Reference |

| Radioligand Binding | Not Reported | Kᵢ | Not Available | N/A |

| Functional Assay | Not Reported | IC₅₀ / EC₅₀ | Not Available | N/A |

| In vivo Study | Not Reported | ED₅₀ | Not Available | N/A |

Experimental Protocols

As no specific biological evaluations have been published, this section outlines general, representative protocols that could be used to investigate the mechanism of action of this compound.

4.1 Radioligand Binding Assay for GABAₐ Receptors

This protocol is a standard method to determine the binding affinity of a test compound to a specific receptor.

Caption: A generalized workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing a specific GABAₐ receptor subtype in a buffered solution. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Assay: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABAₐ ligand (e.g., [³H]muscimol) and varying concentrations of this compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

4.2 Electrophysiology Assay (Two-Electrode Voltage Clamp)

This functional assay measures the effect of the compound on the activity of ion channels expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of a specific GABAₐ receptor isoform.

-

Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

Compound Application: Perfuse the chamber with a baseline buffer, followed by the application of GABA to elicit a baseline current.

-

Testing: Co-apply GABA with varying concentrations of the test compound to determine if it potentiates or inhibits the GABA-elicited current. To test for direct agonist activity, apply the compound in the absence of GABA.

-

Data Analysis: Measure the peak current amplitude in response to each application. Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

While this compound is a commercially available compound with structural features that suggest potential activity as a modulator of neurotransmitter systems, there is currently no direct scientific evidence to define its mechanism of action. The hypotheses presented here are based on its structural analogy to known pharmacophores. Definitive characterization of its biological activity would require rigorous experimental evaluation using assays such as those described above. Researchers and drug development professionals should consider this compound as a novel chemical entity with an uncharacterized pharmacological profile.

References

- 1. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a molecule of significant interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, presenting key analytical data in a structured format, alongside detailed experimental methodologies.

Compound Overview

This compound is a β-amino acid derivative containing a trifluoromethylphenyl moiety. Its structural features make it a valuable building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.

Molecular Formula: C₁₀H₁₀F₃NO₂ Molecular Weight: 233.19 g/mol CAS Number: 793663-51-1

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This information is critical for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm |

| Aromatic Protons | Data not publicly available |

| Methine Proton (-CH) | Data not publicly available |

| Methylene Protons (-CH₂) | Data not publicly available |

| ¹³C NMR | Chemical Shift (δ) ppm |

| Carbonyl Carbon (C=O) | Data not publicly available |

| Aromatic Carbons | Data not publicly available |

| Trifluoromethyl Carbon (-CF₃) | Data not publicly available |

| Methine Carbon (-CH) | Data not publicly available |

| Methylene Carbon (-CH₂) | Data not publicly available |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | Expected in the range of 3300-2500 (broad) |

| N-H stretch (Amine) | Expected in the range of 3400-3250 |

| C-H stretch (Aromatic) | Expected in the range of 3100-3000 |

| C-H stretch (Aliphatic) | Expected in the range of 3000-2850 |

| C=O stretch (Carboxylic Acid) | Expected in the range of 1725-1700 |

| C-F stretch (Trifluoromethyl) | Expected in the range of 1350-1150 (strong) |

Note: While predicted ranges are provided based on the functional groups present, a specific experimental IR spectrum with peak assignments is not publicly available.

Mass Spectrometry (MS)

| Analysis | Result |

| Molecular Ion (M+) | m/z 233.07 (calculated for C₁₀H₁₀F₃NO₂) |

| Key Fragmentation Patterns | Data not publicly available |

Note: The expected molecular ion peak is based on the compound's molecular formula. Detailed experimental mass spectra and fragmentation data are not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized methodologies for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, often coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode [M+H]⁺ is expected to be prominent.

-

For fragmentation studies (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

Data Processing:

-

The instrument software will generate a mass spectrum showing the mass-to-charge ratio (m/z) of the detected ions.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document is based on predicted values and general knowledge of the compound's structure. Experimentally verified spectra for this compound are not widely available in the public domain. Researchers should perform their own analytical characterization for definitive structural confirmation.

An In-depth Technical Guide to the Solubility Profile of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral β-amino acid derivative.[1] Its structure, featuring a trifluoromethyl group, suggests its potential as a building block in the synthesis of novel pharmaceutical agents. Physicochemical properties, particularly aqueous solubility, are fundamental parameters in the early stages of drug discovery and development.[2] Poor solubility can significantly hinder in vitro assay performance, lead to challenges in formulation for in vivo studies, and ultimately result in poor bioavailability.[3] Therefore, a thorough understanding of the solubility profile of this compound is crucial for its advancement as a potential drug candidate or intermediate.

This guide outlines the standard experimental procedures for determining both the kinetic and thermodynamic solubility of this compound.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided below. These properties can offer initial insights into its potential solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[4] |

| Molecular Weight | 233.19 g/mol | PubChem[4] |

| XLogP3 | -0.5 | PubChem[4] |

| CAS Number | 793663-51-1 | PubChem[4] |

Note: The negative XLogP3 value suggests a degree of hydrophilicity, which may indicate favorable aqueous solubility. However, experimental validation is essential.

Experimental Protocols for Solubility Determination

The solubility of a compound can be assessed under two primary conditions: kinetic and thermodynamic.[5] Kinetic solubility is often measured in high-throughput screening settings and reflects the solubility of a compound upon rapid dissolution from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[6] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid form of the compound in a given solvent and is a critical parameter for formulation development.[7]

Kinetic solubility assays are designed for rapid assessment and are well-suited for early-stage drug discovery.[8] The following protocol outlines a common method using nephelometry.

Objective: To determine the concentration at which the compound precipitates when added from a DMSO stock solution to an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer (light-scattering plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[9]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This results in a final DMSO concentration of 1%.[10]

-

Incubation: The plate is then incubated at a controlled temperature (e.g., 25°C or 37°C) for a specified period, typically 1 to 2 hours, with gentle shaking.[5]

-

Measurement: The turbidity or light scattering of each well is measured using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[6]

The shake-flask method is the gold standard for determining thermodynamic solubility.[11]

Objective: To determine the equilibrium concentration of a saturated solution of the compound in an aqueous buffer.

Materials:

-

Solid this compound

-

Aqueous buffer (e.g., PBS at various pH values)

-

Glass vials

-

Thermomixer or shaking incubator

-

Filtration device (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a glass vial containing the aqueous buffer of interest.[7]

-

Equilibration: The vials are sealed and agitated in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][10]

-

Phase Separation: After incubation, the suspension is allowed to settle. The supernatant is then carefully filtered to remove any undissolved solid particles.[6]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, most commonly HPLC-UV.[3] A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different conditions.

Table 1: Kinetic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) |

|---|---|---|---|

| PBS | 7.4 | 25 | Data to be determined |

| Citrate Buffer | 5.0 | 25 | Data to be determined |

| Glycine-HCl | 2.0 | 25 | Data to be determined |

Table 2: Thermodynamic Solubility of this compound

| Solvent/Buffer | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

|---|---|---|---|

| Water | ~7 | 25 | Data to be determined |

| PBS | 7.4 | 25 | Data to be determined |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data to be determined |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data to be determined |

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the described solubility assays.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. The outlined kinetic and thermodynamic solubility assays are robust, industry-standard methods that will yield the critical data needed to assess the compound's potential for further development. Accurate and comprehensive solubility profiling is an indispensable step in mitigating risks associated with poor drug-like properties and ensuring the successful progression of new chemical entities through the drug discovery pipeline. It is recommended that these protocols be followed to generate a complete solubility profile, including assessments at various pH values and in biorelevant media.

References

- 1. researchgate.net [researchgate.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. evotec.com [evotec.com]

- 4. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. researchgate.net [researchgate.net]

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from publicly available data. A specific Material Safety Data Sheet (MSDS) for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid was not found. Therefore, safety and hazard information has been inferred from structurally related compounds. All users should exercise caution and perform their own risk assessments before handling this substance.

Chemical and Physical Properties

The following tables summarize the computed physicochemical properties for this compound.[1]

| Identifier | Value |

| IUPAC Name | (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |

| CAS Number | 793663-51-1 |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Computed Physical Properties | Value |

| Molecular Weight | 233.19 g/mol |

| XLogP3 | -0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 233.06636305 Da |

| Monoisotopic Mass | 233.06636305 Da |

| Topological Polar Surface Area | 63.3 Ų |

| Heavy Atom Count | 16 |

| Complexity | 255 |

Hazard Identification and Safety Profile

Comprehensive toxicological data for this compound is not available. The following hazard classifications are based on the closely related compound 3-(3-Trifluoromethylphenyl)propanoic acid and 3-Amino-3-(3-fluorophenyl)propanoic acid .[2][3] Researchers should handle the target compound as if it presents similar hazards.

| Hazard Statement | Description | Source (Related Compound) |

| H302 | Harmful if swallowed | 3-(3-Trifluoromethylphenyl)propanoic acid, 3-Amino-3-(3-fluorophenyl)propanoic acid |

| H315 | Causes skin irritation | 3-(3-Trifluoromethylphenyl)propanoic acid, 3-Amino-3-(3-fluorophenyl)propanoic acid |

| H319 | Causes serious eye irritation | 3-(3-Trifluoromethylphenyl)propanoic acid, 3-Amino-3-(3-fluorophenyl)propanoic acid |

| H335 | May cause respiratory irritation | 3-(3-Trifluoromethylphenyl)propanoic acid, 3-Amino-3-(3-fluorophenyl)propanoic acid |

Precautionary Statements (Inferred):

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Specific experimental protocols for this compound are not available in the public domain. The following section outlines a generalized workflow for the safe handling and use of this chemical in a research setting, based on the inferred hazards.

General Safe Handling Workflow

This protocol is a general guideline. Always consult your institution's safety policies and conduct a thorough risk assessment before beginning any new experiment.

-

Risk Assessment:

-

Review all available safety information, including this guide and data on related compounds.

-

Identify potential hazards and exposure routes.

-

Evaluate the quantities of material to be used and the nature of the experimental procedures.

-

Determine the necessary engineering controls (e.g., fume hood), personal protective equipment (PPE), and emergency procedures.

-

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that all necessary safety equipment (fume hood, safety shower, eyewash station) is accessible and functioning correctly.

-

Don the appropriate PPE, including but not limited to:

-

Chemical safety goggles

-

Lab coat

-

Nitrile or other appropriate chemical-resistant gloves.

-

-

-

Handling and Use:

-

Conduct all manipulations of the solid compound that may generate dust within a certified chemical fume hood.

-

When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Keep containers tightly closed when not in use.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

Waste Disposal:

-

Dispose of all waste materials in accordance with local, state, and federal regulations.

-

Contaminated materials (e.g., gloves, weighing paper) should be placed in a designated, sealed waste container.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Visualizations

The following diagrams illustrate key logical relationships for the safe handling and risk assessment of this compound.

Caption: Hazard Identification and Risk Assessment Workflow

Caption: Emergency Response Protocol Flowchart

References

An In-depth Technical Guide to the Anticipated Biological Activity of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral β-phenyl-substituted analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The incorporation of a phenyl ring into the GABA backbone is a common medicinal chemistry strategy to enhance blood-brain barrier penetration. Furthermore, the trifluoromethyl group at the meta-position of the phenyl ring is expected to significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to its biological targets.

Structurally, this compound belongs to a class of molecules known as GABA analogs, which have found therapeutic applications in a range of neurological and psychiatric disorders. Given its structural similarity to established GABAergic modulators, it is highly probable that this compound interacts with components of the GABAergic system, most likely the GABAB receptors.

Probable Mechanism of Action: GABAB Receptor Modulation

The most plausible biological target for this compound is the GABAB receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. They exist as heterodimers of GABAB1 and GABAB2 subunits.

Signaling Pathway:

Upon agonist binding, the GABAB receptor activates inhibitory Gi/Go proteins, leading to a cascade of downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits directly modulate ion channel activity:

-

They activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.

-

They inhibit high-voltage-activated Ca2+ channels (HVA-Ca2+), reducing neurotransmitter release from presynaptic terminals.

-

This concerted action results in a reduction of neuronal excitability.

Caption: GABA-B Receptor Signaling Pathway.

Quantitative Data (Representative Data for (R)-Baclofen)

The following table summarizes representative quantitative data for (R)-baclofen, a structurally related GABAB receptor agonist. These values illustrate the types of measurements that would be necessary to characterize the biological activity of this compound.

| Parameter | Value | Biological System | Assay Type |

| GABAB Receptor Binding | |||

| Ki | 130 nM | Rat brain membranes | [3H]GABA displacement |

| Functional Activity | |||

| EC50 | 2.5 µM | Rat cortical slices | Inhibition of forskolin-stimulated cAMP accumulation |

| EC50 | 1.2 µM | Cultured rat cerebellar granule cells | Activation of GIRK currents (electrophysiology) |

| In Vivo Activity | |||

| ED50 | 2 mg/kg (i.p.) | Mouse | Antinociception (hot plate test) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. Below are representative protocols for key experiments.

GABAB Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for the GABAB receptor.

Methodology:

-

Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration of 1-2 mg/mL.

-

Binding Reaction: Membranes are incubated with a radiolabeled GABAB receptor ligand (e.g., [3H]GABA or a specific antagonist like [3H]CGP54626) and varying concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled GABAB agonist (e.g., 1 mM GABA). The Ki value is calculated using the Cheng-Prusoff equation.

Functional Assay: Inhibition of cAMP Accumulation

Objective: To assess the functional activity of the test compound as a GABAB receptor agonist.

Methodology:

-

Cell Culture: A suitable cell line expressing GABAB receptors (e.g., CHO cells stably expressing GABAB1 and GABAB2 subunits) or primary neuronal cultures are used.

-

Assay: Cells are pre-incubated with the test compound at various concentrations. Adenylyl cyclase is then stimulated with forskolin.

-

cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology: GIRK Channel Activation

Objective: To measure the effect of the test compound on ion channel activity mediated by GABAB receptor activation.

Methodology:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons in brain slices or cultured neurons.

-

Recording: The membrane potential is held at a specific voltage (e.g., -60 mV). The test compound is applied via perfusion.

-

Measurement: The activation of GIRK channels results in an outward K+ current, which is recorded.

-

Data Analysis: The magnitude of the current is measured at different concentrations of the test compound to generate a concentration-response curve and determine the EC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a novel compound like this compound for its GABAergic activity.

Caption: Workflow for GABAergic Compound Characterization.

Conclusion and Future Directions

Based on its chemical structure, this compound is strongly predicted to be a modulator of the GABAergic system, likely acting as a GABAB receptor agonist. The trifluoromethyl group is anticipated to enhance its potency and modify its pharmacokinetic profile compared to non-fluorinated analogs.

To confirm this hypothesis and fully characterize its biological activity, further research is essential. This would involve:

-

In vitro pharmacological profiling: Conducting binding and functional assays to quantify its affinity and efficacy at GABAB receptors, and to assess its selectivity against other receptors, including GABAA receptors and GABA transporters.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing related analogs (e.g., the (S)-enantiomer, and isomers with the trifluoromethyl group at the ortho- and para-positions) to understand the structural requirements for activity.

-

In vivo studies: Evaluating its effects in animal models of neurological disorders where GABAB receptor activation is known to be beneficial, such as epilepsy, spasticity, and neuropathic pain.

-

Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

The systematic investigation of this compound holds the potential to yield a novel therapeutic agent for the treatment of central nervous system disorders.

An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. Its structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, impart desirable pharmacokinetic properties, making it a valuable building block in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

The strategic incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The unique properties of the trifluoromethyl group, including its high electronegativity, lipophilicity, and metabolic stability, can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate.[1] When incorporated into amino acid scaffolds, these fluorinated moieties can influence peptide and protein conformation, improve membrane permeability, and increase resistance to enzymatic degradation.[2]

This compound belongs to the class of β-amino acids, which are important constituents of various natural products and have been utilized in the development of peptidomimetics and other therapeutic agents. The specific (R)-enantiomer is of particular interest due to the stereoselectivity often observed in biological systems.

Discovery and History

The development of trifluoromethyl-substituted arylpropanoic acids began in the mid-20th century, driven by the need for metabolically stable bioisosteres of naturally occurring carboxylic acids. Early research in the 1950s focused on racemic mixtures, with the synthesis of 3-(3-trifluoromethylphenyl)propionic acid via Friedel-Crafts acylation followed by reduction serving as a foundational example.[1] This early work highlighted the unexpected stability of such fluorinated compounds against hepatic oxidation, which spurred further interest in their potential application in drug development, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

While the specific timeline and initial discovery of the (R)-enantiomer of 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid are not extensively documented in publicly available literature, its emergence as a key chiral intermediate is closely linked to the development of the calcimimetic agent, Cinacalcet. The non-chiral 3-(3-trifluoromethylphenyl)propionic acid is a known intermediate in the synthesis of Cinacalcet, a drug used to treat secondary hyperparathyroidism. This connection suggests that the development of enantioselective syntheses to isolate the (R)-enantiomer was likely driven by the pharmaceutical industry's need for stereochemically pure building blocks to optimize drug efficacy and safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [3] |

| Molecular Weight | 233.19 g/mol | [3] |

| CAS Number | 793663-51-1 | [3] |

| Appearance | White to off-white powder | - |

| Melting Point | Not reported | - |

| Solubility | Not reported | - |

| pKa | Not reported | - |

Experimental Protocols

Enantioselective Synthesis

While a specific, detailed experimental protocol for the initial discovery is not available, a general approach for the enantioselective synthesis of β-trifluoromethyl α-amino acids has been reported, which can be adapted for β-amino acids. A key strategy involves the stereoselective hydrogenation of a suitable precursor using a chiral catalyst.

One reported method for a related class of compounds utilizes a [((R)-trichickenfootphos)Rh(cod)]BF₄ catalyst.[4] A plausible synthetic workflow for obtaining this compound could involve the following conceptual steps:

Caption: Conceptual workflow for the enantioselective synthesis.

A detailed, validated experimental protocol would require further investigation and optimization based on established methods for asymmetric synthesis.

Biological Activity and Mechanism of Action

The primary utility of this compound lies in its role as a chiral building block. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles in the final drug molecules.[5] The specific biological activity and mechanism of action are therefore dependent on the larger molecule into which this amino acid is incorporated.

For instance, in the context of Cinacalcet, the 3-(trifluoromethyl)phenyl group is crucial for its activity as a calcimimetic. While not the exact enantiomer, the related structure highlights the role of this moiety in modulating the calcium-sensing receptor (CaSR).

Applications in Drug Discovery

The principal application of this compound is as a key intermediate in the synthesis of complex pharmaceutical agents.[6] Its utility stems from:

-

Stereochemical Control: The defined (R)-stereochemistry is essential for interacting with chiral biological targets such as enzymes and receptors.

-

Enhanced Pharmacokinetics: The trifluoromethyl group can improve metabolic stability and membrane permeability of the final drug product.[5]

-

Peptidomimetic Scaffolds: As a β-amino acid, it can be incorporated into peptide-based drugs to introduce conformational constraints and improve resistance to proteolysis.

Caption: Applications in the drug discovery process.

Conclusion

This compound is a valuable and specialized chiral building block in medicinal chemistry. While its specific discovery history is not prominently documented, its importance is underscored by its role as an intermediate in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group provides a strategic advantage for enhancing the drug-like properties of molecules. Further research into novel applications of this compound in the design of new therapeutic agents is warranted. This guide provides a foundational understanding for researchers and professionals working with this and related fluorinated amino acids.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid [myskinrecipes.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Disclaimer: There is limited publicly available scientific literature specifically detailing the therapeutic targets and pharmacological profile of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. This guide, therefore, extrapolates potential targets based on its structural similarity to a class of compounds known as gabapentinoids and other γ-aminobutyric acid (GABA) analogs. The information presented herein is intended for research and drug development professionals and should be considered theoretical until substantiated by direct experimental evidence.

Introduction

This compound is a derivative of β-phenyl-γ-aminobutyric acid (β-phenyl-GABA). Its chemical structure, featuring a GABA backbone with a trifluoromethyl-substituted phenyl ring, suggests a potential interaction with components of the central nervous system (CNS). Structurally related compounds, such as phenibut, baclofen, gabapentin, and pregabalin, are known to modulate neuronal activity through various mechanisms. This guide will explore the most probable therapeutic targets for this compound based on the established pharmacology of its analogs.

Primary Potential Therapeutic Targets

Based on its structural characteristics, the two most likely primary therapeutic targets for this compound are:

-

GABAB Receptors: As a GABA analog, it may act as an agonist at GABAB receptors.

-

α2δ Subunit of Voltage-Gated Calcium Channels (VGCCs): The gabapentinoid-like structure suggests potential binding to this auxiliary subunit of VGCCs.

GABA is the primary inhibitory neurotransmitter in the CNS.[1] Its effects are mediated by two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[2][3]

Mechanism of Action: Activation of GABAB receptors leads to:

-

Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[1]

-

Activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuron.

-

Inhibition of voltage-gated calcium channels (VGCCs), which in turn reduces the release of neurotransmitters from presynaptic terminals.[3]

Therapeutic Potential of GABAB Receptor Agonism: Compounds that activate GABAB receptors have demonstrated therapeutic utility in a range of conditions.[4]

-

Spasticity: Baclofen, a well-known GABAB agonist, is widely used as a muscle relaxant to treat spasticity.[1]

-

Anxiety and Depression: Phenibut, another analog, is used in some countries for its anxiolytic and nootropic effects.[5][6][7]

-

Pain: GABAB agonists have shown analgesic properties in preclinical models.[4]

-

Substance Use Disorders: There is growing interest in the potential of GABAB agonists for the treatment of addiction.

The α2δ subunit is an auxiliary component of high-voltage-activated VGCCs.[8][9] It plays a crucial role in the trafficking and function of these channels.[8][9] Drugs like gabapentin and pregabalin exert their therapeutic effects by binding to the α2δ-1 and α2δ-2 subunits.[10][11]

Mechanism of Action: The precise mechanism by which ligands of the α2δ subunit modulate neuronal function is still under investigation, but it is thought to involve:

-

Reduced Neurotransmitter Release: Binding to the α2δ subunit is believed to decrease the release of excitatory neurotransmitters, such as glutamate and substance P, particularly in conditions of neuronal hyperexcitability.[11]

-

Modulation of Calcium Channel Trafficking: These ligands may disrupt the normal trafficking and insertion of calcium channels into the presynaptic membrane.[12]

Therapeutic Potential of α2δ Ligands:

-

Neuropathic Pain: Gabapentin and pregabalin are first-line treatments for various types of neuropathic pain.[11]

-

Epilepsy: These drugs are also used as adjunctive therapy for certain types of seizures.[11]

-

Anxiety Disorders: Pregabalin is approved for the treatment of generalized anxiety disorder.[11]

Quantitative Data on Structurally Similar Compounds

Direct quantitative data for this compound is not available in the public domain. The following table summarizes pharmacological data for its structural analogs to provide a reference for potential potency.

| Compound | Target | Assay | Value | Units |

| Baclofen | GABAB Receptor | Radioligand Binding (³H-GABA displacement) | IC₅₀ = 0.1 | µM |

| Phenibut | GABAB Receptor | Radioligand Binding | Kᵢ ≈ 92 | µM |

| Gabapentin | α2δ subunit of VGCCs | Radioligand Binding ([³H]gabapentin) | Kᵢ = 0.14 | µM |

| Pregabalin | α2δ subunit of VGCCs | Radioligand Binding ([³H]gabapentin) | Kᵢ = 0.09 | µM |

Note: These values are compiled from various sources and should be considered approximate. Experimental conditions can significantly influence the results.

Experimental Protocols

To determine the therapeutic targets and pharmacological profile of this compound, the following experimental protocols are recommended.

Objective: To determine the binding affinity of the compound for GABAB receptors and the α2δ subunit of VGCCs.

Protocol for GABAB Receptor Binding:

-

Tissue Preparation: Prepare synaptic membranes from rat or mouse brain tissue (cortex or cerebellum).

-

Incubation: Incubate the membranes with a known concentration of a radiolabeled GABAB receptor ligand (e.g., [³H]GABA in the presence of a GABAA receptor antagonist like bicuculline, or a specific GABAB antagonist like [³H]CGP54626).

-

Competition: Add increasing concentrations of the test compound, this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Protocol for α2δ Subunit Binding:

-

Tissue/Cell Preparation: Use membranes from cells expressing the α2δ-1 or α2δ-2 subunit, or from porcine brain cortex.

-

Incubation: Incubate the membranes with a known concentration of [³H]gabapentin or [³H]pregabalin.

-

Competition: Add increasing concentrations of the test compound.

-

Separation and Quantification: Follow steps 4 and 5 from the GABAB receptor binding protocol.

-

Data Analysis: Determine the IC₅₀ and Kᵢ values.

Objective: To assess the functional activity of the compound at its potential targets.

Protocol for GABAB Receptor Functional Activity (GTPγS Binding Assay):

-

Tissue Preparation: Prepare cell membranes from cells expressing GABAB receptors.

-

Incubation: Incubate the membranes with the test compound in the presence of GDP and [³⁵S]GTPγS.

-

Mechanism: Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein α subunit.

-

Separation and Quantification: Separate the G-protein-bound [³⁵S]GTPγS and quantify using scintillation counting.

-

Data Analysis: Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal effect) of the compound.

Protocol for VGCC Modulation (Electrophysiology):

-

Cell Culture: Use primary neuronal cultures or cell lines expressing VGCCs.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure calcium currents.

-

Compound Application: Apply the test compound to the cells.

-

Data Acquisition: Record calcium currents before and after the application of the compound.

-

Data Analysis: Analyze the effect of the compound on the amplitude and kinetics of the calcium currents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways and a general experimental workflow for target identification and validation.

Caption: Potential GABAB Receptor Signaling Pathway.

Caption: Potential Modulation of Voltage-Gated Calcium Channels.

Caption: Experimental Workflow for Target Identification.

Conclusion

While direct experimental evidence is lacking, the structural features of this compound strongly suggest that its potential therapeutic targets are the GABAB receptor and the α2δ subunit of voltage-gated calcium channels. Further investigation using the outlined experimental protocols is necessary to confirm these hypotheses and to elucidate the compound's precise mechanism of action and therapeutic potential. The trifluoromethyl substitution on the phenyl ring may influence the compound's potency, selectivity, and pharmacokinetic properties compared to its non-fluorinated analogs, making it a compound of interest for further research and development.

References

- 1. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 2. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gabapentin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative with a structure suggestive of activity within the central nervous system. Its core structure, a β-phenyl-γ-aminobutyric acid (GABA) analog, positions it as a potential modulator of GABAergic neurotransmission. The presence of a trifluoromethyl group on the phenyl ring is a key feature, known to enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the structural analogs of this compound, delving into their synthesis, potential biological targets, and the experimental methodologies used for their evaluation. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the GABA system.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, the GABAergic system is a major target for therapeutic intervention in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Structural analogs of GABA, such as phenibut and baclofen, have demonstrated clinical utility by acting as agonists at GABA receptors or by inhibiting GABA transporters.

This compound belongs to this class of compounds. The introduction of a trifluoromethyl substituent on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. This guide explores the landscape of its structural analogs, focusing on modifications to the phenyl ring and the amino acid backbone.

Core Compound and its Structural Analogs

The core compound, this compound, is a chiral molecule with the (R)-configuration at the β-carbon. Its structural analogs can be broadly categorized based on modifications at three key positions:

-

Position of the Trifluoromethyl Group: Isomers with the trifluoromethyl group at the ortho- or para- positions of the phenyl ring.

-

Substitution on the Phenyl Ring: Analogs with additional or alternative substituents on the phenyl ring, such as fluoro, chloro, or methyl groups.

-

Modifications to the Propanoic Acid Backbone: Changes to the carboxylic acid or amino groups.

Quantitative Data on Biological Activity

| Compound Name | Structure | Target(s) | Biological Activity (IC50/Ki/EC50) | Reference |

| This compound | GABA Receptors, GABA Transporters | Data not publicly available | N/A | |

| Phenibut | GABAB Receptor (agonist), GABAA Receptor (agonist, weaker) | GABAB: ~100 µM (EC50) | ||

| Baclofen | GABAB Receptor (agonist) | GABAB: ~1 µM (EC50) | ||

| 4-Fluorophenibut | GABAB Receptor (agonist) | GABAB: Potent agonist |

Potential Molecular Targets and Signaling Pathways

Based on the structural similarity to known GABAergic modulators, the primary molecular targets for this compound and its analogs are expected to be GABA receptors (GABAA and GABAB) and GABA transporters (GATs).

GABAB Receptor Signaling

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Activation of the GABAB receptor by an agonist initiates a signaling cascade that leads to the inhibition of neuronal activity.

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a chiral nickel(II) complex of a Schiff base derived from glycine, ensuring high enantioselectivity and scalability.

Overview of the Synthetic Strategy

The enantioselective synthesis of the target β-amino acid is achieved through a three-step process centered around the use of a recyclable chiral auxiliary. This methodology allows for the stereocontrolled formation of the desired (R)-enantiomer. The overall workflow is depicted below.

Figure 1: Overall workflow for the asymmetric synthesis of the target compound.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps.

Step 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

This protocol describes the formation of the key chiral intermediate.

Materials:

-

(S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide (Chiral Ligand)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Glycine

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

Procedure:

-

To a stirred solution of the chiral ligand (1.0 eq) in methanol, add powdered potassium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add glycine (1.2 eq) and nickel(II) nitrate hexahydrate (1.1 eq) to the reaction mixture.

-

Heat the mixture to 65°C and stir for 2 hours.

-

Cool the reaction mixture to room temperature and add water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield the Ni(II)-glycine Schiff base complex.

Step 2: Asymmetric Michael Addition

This step involves the stereoselective alkylation of the glycine complex.

Materials:

-

Ni(II)-Glycine Schiff Base Complex (from Step 1)

-

3-(Trifluoromethyl)benzyl bromide

-

Potassium tert-butoxide (t-BuOK)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Suspend the Ni(II)-glycine Schiff base complex (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium tert-butoxide (1.5 eq) in portions over 30 minutes at room temperature.

-

Stir the mixture for 1 hour.

-

Add 3-(trifluoromethyl)benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-